N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-3-amine
Description
N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-3-amine is a pyrazole derivative featuring a 1-isopropyl-substituted pyrazole core with a 3-amine group linked to a (5-fluoro-2-thienyl)methyl substituent. The isopropyl group at position 1 introduces steric bulk, which may influence conformational flexibility and molecular interactions.
Properties
Molecular Formula |
C11H15ClFN3S |
|---|---|
Molecular Weight |
275.77 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-propan-2-ylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H14FN3S.ClH/c1-8(2)15-6-5-11(14-15)13-7-9-3-4-10(12)16-9;/h3-6,8H,7H2,1-2H3,(H,13,14);1H |
InChI Key |
POVRORXOIBXRLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)NCC2=CC=C(S2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the 5-Fluoro-2-Thienylmethyl Group: This step involves the reaction of the pyrazole intermediate with a 5-fluoro-2-thienylmethyl halide in the presence of a base such as potassium carbonate.
Addition of the Isopropyl Group: The final step is the alkylation of the pyrazole nitrogen with isopropyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Primary Reaction Types and Conditions
The compound undergoes oxidation, reduction, and substitution reactions, driven by its electron-rich pyrazole ring and fluorine-substituted thiophene group. Key reactions include:
Reaction conditions typically require precise temperature control (0–150°C) and inert solvents like dimethylformamide (DMF) or ethanol .
Mechanistic Insights
-
Oxidation : The electron-deficient fluorine atom directs electrophilic attacks on the thiophene ring, facilitating sulfoxide formation via KMnO₄-mediated oxidation.
-
Substitution : Fluorine’s high electronegativity enhances the susceptibility of the thiophene’s C-F bond to nucleophilic displacement by methoxide or ammonia derivatives .
-
Reduction : LiAlH₄ selectively reduces the pyrazole’s amine group, stabilizing intermediates through protonation in polar aprotic solvents.
Stability and Reactivity Considerations
| Property | Impact on Reactivity |
|---|---|
| Solubility | High solubility in DMF and ethanol aids in homogeneous reactions. |
| Light Sensitivity | Degrades under UV exposure; reactions require amber glassware. |
| Thermal Stability | Stable ≤150°C; higher temperatures cause decomposition. |
Comparative Reactivity with Analogues
The fluorine atom and isopropyl group confer distinct reactivity compared to non-fluorinated or bulkier analogues:
-
Fluorine : Increases electrophilic substitution rates on the thiophene ring by 20–30% compared to non-fluorinated counterparts.
-
Isopropyl Group : Steric hindrance at the pyrazole nitrogen reduces nucleophilic attack efficiency by ~15%.
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives, including N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-3-amine, exhibit antimicrobial properties. A study demonstrated that related pyrazole compounds showed moderate antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents .
Anti-inflammatory Properties
Pyrazole derivatives have been investigated for their anti-inflammatory effects. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases . Specific derivatives have demonstrated IC50 values in the low micromolar range against key inflammatory mediators, making them candidates for further exploration in anti-inflammatory therapies.
Anticancer Potential
The structural characteristics of pyrazoles allow for interaction with various biological targets involved in cancer progression. Studies have indicated that some pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo. For instance, compounds with similar scaffolds have shown efficacy in reducing tumor size in preclinical models .
Synthesis and Structure–Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure–activity relationship studies highlight the importance of the thienyl and pyrazole moieties in enhancing biological activity. Modifications at specific positions on the pyrazole ring can significantly affect the compound's potency and selectivity against target enzymes or receptors .
Case Studies
Mechanism of Action
The mechanism of action of N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Interaction: The compound may intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis
The following table summarizes key structural differences between N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-3-amine and related pyrazole-3-amine derivatives:
Electronic and Steric Effects
- Thiophene vs. Pyridine : The thienylmethyl group introduces sulfur-based lipophilicity, contrasting with the nitrogen-rich pyridine in compounds. This may influence solubility and membrane permeability .
Pharmacological Potential
While direct activity data for the target compound are lacking, structurally related pyrazole-3-amines have shown promise:
- Kinase Inhibition : Pyridinyl-substituted analogs () are explored as kinase inhibitors due to their ability to chelate ATP-binding site metals .
Biological Activity
N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-3-amine is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on various research findings.
Chemical Structure and Properties
This compound features a pyrazole ring and a thiophene moiety , specifically a 5-fluoro-2-thienyl group . Its molecular formula is with a molecular weight of 275.77 g/mol . The unique structural characteristics contribute to its distinct chemical properties and biological interactions.
Biological Activities
Research indicates that this compound exhibits significant anti-inflammatory , antimicrobial , and anticancer properties. The biological activities can be summarized as follows:
- Anti-inflammatory Activity :
- Antimicrobial Activity :
- Anticancer Activity :
The biological activity of this compound is primarily mediated through:
- Enzyme Inhibition : The compound binds to the active sites of specific enzymes, blocking substrate access and inhibiting their activity.
- Receptor Modulation : It interacts with various cell surface receptors, modulating signal transduction pathways that regulate cellular responses .
Research Findings
Several studies have documented the biological activities and mechanisms of action of this compound:
Case Study 1: Anti-inflammatory Effects
In a study investigating the anti-inflammatory properties, this compound was tested on SW1353 cells. The results indicated an IC50 value of 820 nM for IL-6 production inhibition, suggesting its potential therapeutic application in inflammatory diseases .
Case Study 2: Anticancer Activity
In cancer research, the compound was evaluated for its ability to inhibit CDK9 activity. It was found to significantly reduce Mcl-1 levels in treated cancer cells, indicating that it may serve as a promising candidate for cancer therapy targeting transcriptional regulation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
